4-Ethyl-1-ethynylcyclohexan-1-ol
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Overview
Description
4-Ethyl-1-ethynylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring both ethyl and ethynyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-1-ethynylcyclohexan-1-ol can be synthesized through the reaction of cyclohexanone with sodium acetylide in liquid ammonia, followed by an acidic work-up . This method involves the following steps:
Preparation of Sodium Acetylide: Sodium metal is dissolved in liquid ammonia to form sodium amide, which then reacts with acetylene to produce sodium acetylide.
Reaction with Cyclohexanone: The sodium acetylide is then reacted with cyclohexanone to form the desired product.
Acidic Work-up: The reaction mixture is treated with an acid to neutralize the sodium amide and isolate the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-ethynylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 4-Ethyl-1-ethynylcyclohexanone.
Reduction: Formation of 4-Ethylcyclohexanol.
Substitution: Formation of 4-Ethyl-1-chlorocyclohexane or 4-Ethyl-1-bromocyclohexane.
Scientific Research Applications
4-Ethyl-1-ethynylcyclohexan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs, particularly those with sedative, anticonvulsant, and muscle relaxant properties.
Industrial Chemistry: It is employed in the production of polymers and other industrial chemicals.
Biological Research: It is used to study the effects of alkynyl alcohols on biological systems.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-ethynylcyclohexan-1-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: It acts on the central nervous system, similar to other alkynyl alcohol derivatives.
Pathways Involved: It modulates neurotransmitter release and receptor activity, leading to its sedative and muscle relaxant effects.
Comparison with Similar Compounds
1-Ethynylcyclohexanol: A closely related compound with similar chemical properties and applications.
2-Methyl-2-butanol: Another alkynyl alcohol with different substituents but similar reactivity.
3-Methyl-3-pentanol: A tertiary alcohol with comparable uses in organic synthesis.
Uniqueness: 4-Ethyl-1-ethynylcyclohexan-1-ol is unique due to its specific combination of ethyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in various fields.
Properties
Molecular Formula |
C10H16O |
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Molecular Weight |
152.23 g/mol |
IUPAC Name |
4-ethyl-1-ethynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-9-5-7-10(11,4-2)8-6-9/h2,9,11H,3,5-8H2,1H3 |
InChI Key |
DQOKLANLGFDDEB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(C#C)O |
Origin of Product |
United States |
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